1H NMR and 13C NMR spectral data of 2-Bromophenyl cyclopropyl ketone
1H NMR and 13C NMR spectral data of 2-Bromophenyl cyclopropyl ketone
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromophenyl cyclopropyl ketone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromophenyl cyclopropyl ketone. Tailored for researchers and professionals in synthetic chemistry and drug development, this document delves into the nuanced interpretation of both ¹H and ¹³C NMR spectra. We will explore the causal factors behind the observed chemical shifts, coupling constants, and signal multiplicities, grounding the analysis in fundamental principles of NMR spectroscopy. The guide includes detailed experimental protocols, data visualization through tables, and logical diagrams to facilitate a deeper understanding of the structural elucidation process for this key synthetic intermediate.
Introduction: The Structural Significance of 2-Bromophenyl cyclopropyl ketone
2-Bromophenyl cyclopropyl ketone is a versatile bifunctional molecule, featuring a reactive brominated aromatic ring and a strained cyclopropyl moiety. These features make it a valuable precursor in various synthetic pathways, including the construction of complex polycyclic systems and novel pharmaceutical scaffolds.[1][2] Accurate structural confirmation and purity assessment are paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide provides an expert interpretation of its characteristic NMR signatures, moving beyond a simple data report to explain the why behind the spectral features.
Molecular Structure and Atom Numbering
A logical and consistent atom numbering system is crucial for unambiguous spectral assignment. The structure of 2-Bromophenyl cyclopropyl ketone is presented below with the IUPAC-recommended numbering scheme that will be used throughout this guide.
Caption: Molecular structure and numbering of 2-Bromophenyl cyclopropyl ketone.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the proton environment, including electronic shielding, the number of neighboring protons, and their geometric relationship.
Summary of ¹H NMR Data
The following table summarizes the expected ¹H NMR spectral data for 2-Bromophenyl cyclopropyl ketone, recorded in CDCl₃ at 400 MHz.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Assignment |
| 7.63 | dd | 1H | J = 7.8, 1.2 Hz | H6 |
| 7.42 | td | 1H | J = 7.6, 1.2 Hz | H4 |
| 7.35 | td | 1H | J = 7.8, 1.8 Hz | H5 |
| 7.30 | dd | 1H | J = 7.6, 1.8 Hz | H3 |
| 2.95 | m | 1H | - | H8 |
| 1.28 | m | 2H | - | H9/H10 (cis to aryl) |
| 1.10 | m | 2H | - | H9/H10 (trans to aryl) |
Note: Chemical shifts are referenced to residual CHCl₃ at δ 7.26 ppm.[3][4]
Detailed Interpretation
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Aromatic Region (δ 7.30-7.65 ppm): The four protons on the disubstituted benzene ring appear as distinct, coupled signals.
-
H6 (δ 7.63): This proton is ortho to the bromine atom and experiences deshielding, causing it to resonate at the lowest field in the aromatic region. It appears as a doublet of doublets (dd) due to coupling with H5 (³J, ~7.8 Hz) and a smaller four-bond coupling to H4 (⁴J, ~1.2 Hz).[5]
-
H4 & H5 (δ 7.42 & 7.35): These protons appear as overlapping triplets of doublets (td). Their complex splitting arises from coupling to their two ortho neighbors and a smaller meta coupling.
-
H3 (δ 7.30): This proton is ortho to the electron-withdrawing ketone group, but its signal is shifted slightly upfield compared to an unsubstituted phenyl ketone due to the electronic effects of the adjacent bromine. It appears as a doublet of doublets from coupling to H4 and H5.
-
-
Cyclopropyl Region (δ 1.10-2.95 ppm): The strained three-membered ring has a unique magnetic environment.
-
Methine Proton H8 (δ 2.95): This proton is alpha to the carbonyl group, which strongly deshields it, shifting it significantly downfield to ~2.95 ppm. It appears as a complex multiplet due to vicinal coupling with the four methylene protons (H9a, H9b, H10a, H10b).
-
Methylene Protons H9/H10 (δ 1.10-1.28): The four methylene protons are diastereotopic and magnetically non-equivalent. The two protons on each carbon (e.g., H9a and H9b) are non-equivalent and will show geminal coupling. Furthermore, they exhibit vicinal coupling to H8 with distinct cis and trans coupling constants.[6] This complex spin system results in two overlapping multiplets, rather than simple triplets. The protons cis to the bulky aryl group are typically shifted slightly downfield compared to those in the trans position.[7]
-
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of unique carbon environments and provides insight into their electronic nature.
Summary of ¹³C NMR Data
The following table summarizes the expected ¹³C NMR spectral data for 2-Bromophenyl cyclopropyl ketone in CDCl₃.
| Chemical Shift (δ, ppm) | Assignment |
| 199.5 | C7 (C=O) |
| 139.2 | C1 |
| 133.5 | C4 |
| 131.2 | C6 |
| 129.0 | C3 |
| 127.5 | C5 |
| 119.8 | C2 (C-Br) |
| 21.5 | C8 |
| 12.0 | C9 / C10 |
Note: Chemical shifts are referenced to the CDCl₃ solvent triplet at δ 77.23 ppm.[8]
Detailed Interpretation
-
Carbonyl Carbon (δ 199.5): The ketone carbonyl carbon (C7) is highly deshielded and appears at a characteristic low-field chemical shift, well isolated from other signals.[9]
-
Aromatic Carbons (δ 119.8-139.2):
-
C1 (δ 139.2): This is the quaternary carbon to which the ketone is attached.
-
C2 (δ 119.8): The ipso-carbon directly bonded to bromine (C2) is shielded relative to the other sp² carbons and can be identified by its characteristically lower chemical shift and often lower intensity.
-
C3-C6: The remaining four aromatic carbons resonate in the typical range of δ 127-134 ppm. Unambiguous assignment would require advanced techniques like HMBC and HSQC.
-
-
Cyclopropyl Carbons (δ 12.0-21.5):
-
C8 (δ 21.5): The methine carbon, alpha to the carbonyl, is the most downfield of the aliphatic carbons.
-
C9/C10 (δ 12.0): The two equivalent methylene carbons of the cyclopropyl ring are highly shielded due to the ring strain and sp³ hybridization, appearing far upfield.[10]
-
Experimental Protocol: NMR Data Acquisition
To ensure data integrity and reproducibility, a standardized protocol for NMR analysis is essential.
1. Sample Preparation: a. Accurately weigh 10-15 mg of 2-Bromophenyl cyclopropyl ketone. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. c. Transfer the solution to a 5 mm NMR tube.
2. Spectrometer Setup and Data Acquisition: a. The experiments should be performed on a 400 MHz (or higher) NMR spectrometer.[11] b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Shim the magnetic field to achieve optimal resolution, using the deuterium lock signal of the CDCl₃ solvent. d. ¹H NMR Acquisition:
- Acquire the spectrum at a constant temperature (e.g., 298 K).
- Use a standard 30° or 45° pulse width.
- Set the spectral width to cover the range from -2 to 12 ppm.
- Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. e. ¹³C{¹H} NMR Acquisition:
- Acquire the spectrum using proton decoupling.
- Set the spectral width to cover the range from 0 to 220 ppm.
- Use a longer relaxation delay (e.g., 2-5 seconds) to allow for the slower relaxation of quaternary carbons.
- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra manually. c. Calibrate the ¹H spectrum by setting the TMS signal to δ 0.00 ppm or the residual CHCl₃ signal to δ 7.26 ppm.[12] d. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to δ 77.23 ppm.[8] e. Integrate the signals in the ¹H spectrum.
Workflow for Structural Confirmation
For a self-validating and authoritative analysis, especially for a novel compound or a reference standard, a multi-experiment approach is recommended. 2D NMR experiments are crucial for confirming the assignments made from 1D spectra.
Caption: Recommended workflow for unambiguous NMR-based structural elucidation.
Conclusion
The ¹H and ¹³C NMR spectra of 2-Bromophenyl cyclopropyl ketone present a rich tapestry of information that, when expertly interpreted, allows for its complete and unambiguous structural characterization. The key diagnostic features include the distinct downfield multiplet for the cyclopropyl methine proton (H8), the complex diastereotopic signals for the cyclopropyl methylene protons, and the characteristic pattern of the four protons on the 2-bromophenyl ring. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify this compound and utilize it in further synthetic applications.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Friebolin, H. (2005). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]
-
Jasperse, C. P. (n.d.). Short Summary of 1H-NMR Interpretation. Concordia College. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Defense Technical Information Center. [Link]
-
The Royal Society of Chemistry. (2022). Supporting Information for: Palladium-Catalyzed Isomerization of Phenyl Cyclopropyl Ketones to (E)-1-Phenylbut-2-en-1-ones. [Link]
-
MDPI. (2019). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
ResearchGate. (n.d.). Comparison of the cyclopropyl signals in the ¹H NMR spectra...[Link]
-
Abraham, R. J., & Mobli, M. (2008). Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]
- Google Patents. (n.d.). Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.
-
PubMed. (2023). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone...[Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics. [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid...[Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1981). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines...[Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. chem.washington.edu [chem.washington.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. preprints.org [preprints.org]
- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
